
4-Chloro-2-nitrophenol
Overview
Description
Chemical Identity and Properties 4-Chloro-2-nitrophenol (4C2NP), with the molecular formula C₆H₄ClNO₃, is a chlorinated nitroaromatic compound characterized by a chlorine (-Cl) substituent at the 4-position and a nitro (-NO₂) group at the 2-position of the phenolic ring. It has a molecular weight of 173.55 g/mol, a pKa of 6.46 (at 25°C), and a purity of ≥98% . Its structure confers high recalcitrance to biodegradation due to the electron-withdrawing effects of the -Cl and -NO₂ groups, which stabilize the aromatic ring against microbial attack .
Toxicity and Environmental Impact 4C2NP is classified as toxic and carcinogenic, with chronic exposure linked to liver/kidney damage, neurological disturbances, and gastrointestinal effects in humans . It is a persistent intermediate in industrial effluents from pesticide, dye, and pharmaceutical manufacturing. Regulatory limits for phenolic compounds in drinking water are stringent: the WHO recommends ≤0.001 mg/L, while the EU sets a maximum of 0.5 µg/L .
Preparation Methods
Hydrolysis of 2,5-Dichloronitrobenzene
The most widely documented industrial method involves the hydrolysis of 2,5-dichloronitrobenzene under alkaline conditions. This process, detailed in CN101481311A , proceeds via the following steps:
Reaction Mechanism
-
Hydrolysis :
2,5-Dichloronitrobenzene reacts with sodium hydroxide (NaOH) at elevated temperatures (142–148°C) and pressures (0.25–0.30 MPa) to form this compound sodium salt. -
Acidification :
The sodium salt is neutralized with hydrochloric acid (HCl) to yield the final product:
Process Optimization
Key modifications in the patent include:
-
Activated Carbon Treatment : Adding 0.1–2.0‰ activated carbon during refining removes organic impurities, enhancing purity to 98.5% (vs. 95.2% in traditional methods).
-
Distillation and Crystallization : Controlled distillation at 104–110°C reduces residual 2,5-dichloronitrobenzene, while crystallization at 25–40°C ensures high yield (90.14%).
Table 1: Impurity Comparison Between Traditional and Improved Methods
Impurity | Traditional Method (ppm) | Improved Method (ppm) |
---|---|---|
2,5-Dichloronitrobenzene | 1,200 | 450 |
Unidentified Byproducts | 800 | 150 |
Nitration of 4-Chlorophenol
An alternative route involves direct nitration of 4-chlorophenol using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This method, reported in PMC , proceeds as follows:
Reaction Conditions
-
Nitrating Agent : Concentrated HNO₃ (70%) in H₂SO₃ at 0–5°C.
-
Mechanism :
The nitronium ion (NO₂⁺) electrophilically substitutes the para-position relative to the hydroxyl group .
Yield and Limitations
-
Challenges :
Oxidative Nitration with tert-Butyl Nitrite
A milder, solvent-based approach utilizes tert-butyl nitrite (C₄H₉ONO) in tetrahydrofuran (THF) :
Procedure
-
Reaction Setup :
4-Chlorophenol (0.3 mmol) reacts with tert-butyl nitrite (0.6 mmol) in THF/H₂O (2:1) at 25°C for 2.5 hours. -
Mechanism :
Radical coupling mediated by NO₂- radicals facilitates nitration at the ortho position relative to the hydroxyl group .
Advantages
-
Ambient Conditions : Avoids high temperatures and pressures.
-
Green Chemistry : Water as a co-solvent reduces environmental impact.
Comparative Analysis of Methods
Table 2: Method Comparison
Environmental and Industrial Considerations
-
Waste Management : The hydrolysis method generates NaCl and wastewater requiring neutralization .
-
Activated Carbon Adsorption : Reduces organic impurities by 60–70%, aligning with green chemistry principles .
-
Cost Efficiency : Hydrolysis remains preferred for bulk production due to lower reagent costs compared to tert-butyl nitrite .
Chemical Reactions Analysis
Nitration of 4-Chloroanisole
4C2NP forms via nitration of 4-chloroanisole in aqueous H₂SO₄ through a solvent-caged ion-pair mechanism :
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Nitronium ion attack at the para-position generates an ipso-Wheland intermediate.
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Methanol elimination forms a phenol-nitronium ion pair.
-
Rearrangement yields this compound.
Oxidative Degradation by Sulfate Radicals
In Co-mediated peroxymonosulfate activation, sulfate radicals (SO₄- ⁻) degrade 4C2NP via :
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Primary products : Cl⁻ (dechlorination) and NO₃⁻ (denitration).
-
Secondary reactions : Partial re-chlorination and re-nitration observed, complicating mineralization efficiency.
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Kinetics : Dual effect of Cl⁻ (enhancement at low concentration, inhibition at high concentration).
Photocatalytic and Thermal Degradation
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UV/H₂O₂ systems : Achieve 90% mineralization via hydroxyl radical (- OH) attack .
-
Thermal adsorption on graphene : Follows pseudo-second-order kinetics (R² = 0.993) with ΔG° = −6.2 kJ/mol (298 K), indicating spontaneity .
Reductive Pathways in Bacillus subtilis
Under aerobic/anaerobic conditions, 4C2NP undergoes :
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Nitro group reduction to 4-chloro-2-aminophenol (4C2AP) via oxygen-sensitive/insensitive reductases.
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Acetylation : 4C2AP converts to 4-chloro-2-acetaminophenol.
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Cyclization : Forms 5-chloro-2-methylbenzoxazole (5C2MBZ) as the terminal metabolite.
Table 1: Biodegradation Metabolites and Yields
Metabolite | Pathway | Yield (%) | Conditions |
---|---|---|---|
4-Chloro-2-aminophenol | Reductive | 85 | Anaerobic |
5-Chloro-2-methylbenzoxazole | Cyclization | 90 | pH 7.0, 30°C |
pH-Dependent Adsorption on Graphene
-
Capacity : 25.7 mg/g at 25°C (Freundlich isotherm, R² = 0.978).
-
Thermodynamics : ΔH° = −28.4 kJ/mol (exothermic), ΔS° = −0.12 kJ/mol·K (entropy-driven).
Nitration Byproduct Formation
During synthesis, incomplete purification leads to impurities such as :
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2,5-Dichloronitrobenzene (unreacted starting material).
-
Polychlorinated biphenyls (PCBs) from side reactions.
Table 2: Impurity Reduction via Activated Carbon Treatment
Impurity | Concentration (Before) | Concentration (After) |
---|---|---|
2,5-Dichloronitrobenzene | 1.2% | 0.03% |
PCBs | 0.8% | 0.01% |
Industrial and Environmental Implications
Scientific Research Applications
Chemical Properties and Industrial Uses
4-Chloro-2-nitrophenol is an organic compound characterized by its functional groups, which include a chloro group and a nitro group attached to a phenolic structure. Its molecular formula is with a molecular weight of 173.56 g/mol. It is primarily used in:
- Pesticides and Herbicides : 4C2NP serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to their effectiveness against pests and weeds .
- Pharmaceuticals : This compound is also utilized in the pharmaceutical industry for the synthesis of various medicinal compounds due to its reactive nature .
Wastewater Treatment
The removal of this compound from wastewater is crucial due to its toxic nature. Several advanced oxidation processes (AOPs) have been studied for this purpose:
- Ozonation : Research indicates that ozonation can effectively degrade 4C2NP in aqueous solutions. Studies have shown that varying pH levels during ozonation can influence the degradation rate, with optimal conditions identified at specific pH values .
- Adsorption Techniques : Graphene and carbon nanotubes have demonstrated significant adsorption capacities for 4C2NP. Batch experiments reveal that factors such as contact time, adsorbent dosage, and initial concentration greatly affect adsorption efficiency .
Biodegradation Studies
Biodegradation of 4C2NP has been extensively researched to understand its environmental impact and potential for microbial remediation:
- Microbial Degradation : Certain bacteria have shown the capability to degrade 4C2NP, making them potential candidates for bioremediation strategies in contaminated environments. Studies have focused on identifying specific strains that can metabolize this compound effectively .
Graphene as an Adsorbent
In a study conducted by Mehrizad et al., graphene was evaluated for its ability to adsorb 4C2NP from aqueous solutions. The results indicated that adsorption capacity increased with higher initial concentrations of 4C2NP but decreased with increasing pH levels and adsorbent dosages. The study concluded that graphene could serve as an effective material for removing 4C2NP from contaminated water sources .
Ozonation Kinetics
Another significant study investigated the kinetics of ozonation for degrading 4C2NP. The researchers found that direct ozonation was highly selective and effective at mineralizing the compound under controlled conditions, suggesting its application in industrial wastewater treatment processes .
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenol involves its biotransformation by microorganisms . For example, certain bacteria can degrade the compound through a series of enzymatic reactions:
Initial Reduction: The compound is reduced to 4-chloro-2-aminophenol.
Dehalogenation: The amino derivative undergoes dehalogenation to form aminophenol.
Further Degradation: The resulting aminophenol is further degraded, releasing chloride and ammonium ions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4C2NP with structurally related chlorinated nitrophenols (CNPs):
Compound | Substituent Positions | Molecular Weight (g/mol) | pKa | Key Properties |
---|---|---|---|---|
4C2NP | 4-Cl, 2-NO₂ | 173.55 | 6.46 | High hydrophobicity; recalcitrant due to dual electron-withdrawing groups |
2-Chloro-4-nitrophenol (2C4NP) | 2-Cl, 4-NO₂ | 173.55 | 7.2 | Higher solubility than 4C2NP; forms stable intermediates during degradation |
4-Chloro-3-nitrophenol (4C3NP) | 4-Cl, 3-NO₂ | 173.55 | 6.8 | Steric hindrance slows adsorption; degraded via 4-chlororesorcinol pathway |
2,6-Dichloro-4-nitrophenol (2,6-DCNP) | 2,6-Cl, 4-NO₂ | 208.01 | 4.1 | Increased hydrophobicity; resistance to oxidative degradation |
Key Observations :
- Substituent positions significantly influence solubility, pKa, and reactivity. For example, 2C4NP’s nitro group at the 4-position reduces steric hindrance, enhancing microbial accessibility compared to 4C2NP .
- Compounds with multiple substituents (e.g., 2,6-DCNP) exhibit lower adsorption capacities due to steric effects and increased molecular rigidity .
Adsorption Efficiency
Studies using carbon nanotubes (CNTs) reveal differences in adsorption capacities:
Compound | Adsorbent | Max Adsorption Capacity (mg/g) | Optimal pH | Mechanism |
---|---|---|---|---|
4C2NP | SWCNTs | 1.44 | 2–6 | π-π interactions, hydrophobic bonding |
4C2NP | MWCNTs | 4.42 | 2–6 | Higher surface area despite lower SSA* |
2C4NP | Activated Carbon | 8.2 | 3–5 | Pore diffusion, hydrogen bonding |
4C3NP | MWCNTs | 3.8 | 3–5 | Limited by steric hindrance |
*SSA = Specific Surface Area (SWCNTs: 550 m²/g; MWCNTs: 280 m²/g) .
- 4C2NP adsorption is pH-dependent due to ionization above pKa (6.46). Below pH 6, non-ionized 4C2NP adsorbs efficiently via π-π stacking on CNTs .
- MWCNTs outperform SWCNTs for 4C2NP due to mesoporous structure and surface functional groups, despite lower SSA .
Degradation Pathways
Advanced Oxidation Processes (AOPs) :
- 4C2NP : UV/Fenton systems achieve ~90% degradation via hydroxyl radical (•OH) attack, outperforming UV/H₂O₂ (70%) and UV/TiO₂ (65%) .
- 2C4NP : Ozonation is more effective (95% removal) due to direct ozone reaction with the para-nitro group .
Biodegradation :
Compound | Microbial Strain | Pathway | Key Intermediate |
---|---|---|---|
4C2NP | Exiguobacterium sp. PMA | Reductive dechlorination | 5-Chloro-2-methylbenzoxazole |
4C2NP | Burkholderia sp. RKJ 800 | Oxidative via 4-chlorocatechol | 4-Chlorocatechol (ring cleavage) |
2C4NP | Arthrobacter sp. SPG | Reductive dehalogenation → ortho-cleavage | Maleylacetate |
4C3NP | Pseudomonas sp. JHN | Hydroxylation → resorcinol pathway | 4-Chlororesorcinol |
- 4C2NP is more recalcitrant than 2C4NP due to unfavorable substituent positions for enzymatic attack .
- Acetylation of intermediates (e.g., 4-chloro-2-aminophenol) is common in Gram-negative bacteria, delaying mineralization .
Thermodynamic and Kinetic Data
Biological Activity
4-Chloro-2-nitrophenol (4C2NP) is a halogenated nitrophenolic compound widely used in the manufacture of dyes, pesticides, and pharmaceuticals. Its biological activity, particularly its toxicity and potential for degradation by microorganisms, has garnered attention due to environmental concerns associated with its persistence and harmful effects on ecosystems.
4C2NP is characterized by its chlorinated and nitro-substituted aromatic structure, which contributes to its high toxicity . It is classified as a hazardous substance due to its potential to cause skin irritation, respiratory issues, and environmental harm. The compound's persistence in the environment raises concerns about bioaccumulation and ecotoxicity, particularly in aquatic systems.
Microbial Degradation Mechanisms
Microbial degradation of 4C2NP can occur through various pathways, primarily involving oxidative and reductive mechanisms.
- Oxidative Mechanism : This pathway typically involves the action of oxygenases that catalyze the degradation of 4C2NP, leading to the release of nitrite ions. Studies have shown that certain bacteria can utilize 4C2NP as a sole carbon source, effectively breaking it down into less harmful metabolites.
- Reductive Mechanism : Under anaerobic conditions, 4C2NP can be reduced to form 4-chloro-2-aminophenol (4C2AP), facilitated by specific reductases. This transformation is crucial for bioremediation efforts.
Microbial Strains Involved in Degradation
Several bacterial strains have been identified as capable of degrading 4C2NP:
-
Pseudomonas sp. JHN : This strain has been reported to effectively degrade 4C2NP through both oxidative and reductive pathways. It can utilize the compound as a sole carbon source, resulting in the formation of metabolites such as 4-chlororesorcinol .
Metabolite Formation Pathway 4-Chlororesorcinol Oxidative degradation 4-Chloro-2-Aminophenol Reductive degradation - Burkholderia sp. RKJ800 : This strain employs a hydroquinone pathway for the degradation of 4C2NP, demonstrating significant potential for bioremediation applications in contaminated environments .
- Arthrobacter sp. SJCon : Capable of degrading 4C2NP via chlorohydroquinone (CHQ), this strain highlights the diversity of microbial pathways available for breaking down this compound .
Enzymatic Activity
The enzymatic assays conducted on various strains have revealed specific enzymes involved in the degradation process:
- Chloronitrophenol Monooxygenase : Detected in Pseudomonas sp. JHN, this enzyme facilitates the conversion of 4C2NP into less toxic forms by catalyzing oxidative reactions that release nitrite ions .
- Reductases : These enzymes are essential for the reductive pathway that transforms 4C2NP into 4C2AP under anaerobic conditions .
Environmental Implications
The ability of certain bacteria to degrade 4C2NP presents significant implications for bioremediation strategies aimed at reducing environmental contamination from industrial effluents. The effectiveness of microbial degradation not only helps in detoxifying polluted sites but also enhances our understanding of microbial ecology in response to anthropogenic pollutants.
Q & A
Basic Research Questions
Q. What adsorption methods are effective for removing 4C2NP from aqueous solutions, and how do operational parameters influence efficiency?
Adsorption using carbon-based materials like single-walled carbon nanotubes (SWCNTs), multi-walled carbon nanotubes (MWCNTs), and graphene is widely studied. Key parameters include:
- pH : Optimal adsorption occurs at pH 2–6 due to protonation of 4C2NP and electrostatic interactions with adsorbents .
- Dosage : Higher adsorbent doses reduce equilibrium capacity due to particle aggregation .
- Isotherm Models : Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models are applicable, with SWCNTs and MWCNTs showing maximum capacities of 1.44 mg/g and 4.42 mg/g, respectively .
- Kinetics : Pseudo-second-order models best describe adsorption rates, indicating chemisorption dominance .
Q. Which microbial strains degrade 4C2NP, and what are their metabolic pathways?
- Exiguobacterium sp. PMA : Degrades 0.5 mM 4C2NP via sequential reduction to 4-chloro-2-aminophenol (reductase) and dehalogenation to 2-aminophenol (dehalogenase) .
- Bacillus subtilis RKJ 700 : Transforms 4C2NP into 5-chloro-2-methylbenzoxazole through intermediates like 4-chloro-2-acetaminophenol .
- Pseudomonas sp. N31 : Mineralizes 4C2NP via 4-chlorocatechol under cometabolic conditions .
Q. How do pH and temperature affect 4C2NP adsorption on carbon-based adsorbents?
- pH : Acidic conditions (pH 2–6) enhance adsorption by promoting protonation of 4C2NP (pKa ~6.4) and reducing electrostatic repulsion .
- Temperature : Adsorption is exothermic (ΔH°: -25 to -30 kJ/mol) and spontaneous (ΔG° < 0), with efficiency decreasing at higher temperatures due to weakened adsorbate-adsorbent interactions .
Advanced Research Questions
Q. How do adsorption capacities of SWCNTs, MWCNTs, and graphene compare, and what thermodynamic factors explain these differences?
Q. What enzymatic mechanisms drive 4C2NP degradation in Gram-positive vs. Gram-negative bacteria?
- Gram-positive (e.g., Exiguobacterium sp.) :
- Nitroreductases : Reduce nitro groups to amines.
- Dehalogenases : Cleave C-Cl bonds via hydrolytic pathways .
- Gram-negative (e.g., Ralstonia eutropha JMP 134) :
- Oxygenases : Catalyze ring hydroxylation prior to dehalogenation.
- Reductive dehalogenation under anaerobic conditions is rare but observed in Alcaligenes spp. .
Q. In UV/peroxymonosulfate (PMS) systems, how do pH and coexisting ions affect 4C2NP degradation?
- pH : Optimal degradation occurs at pH 2–5, where sulfate radicals (SO₄•⁻) dominate. At pH >7, hydroxyl radicals (•OH) contribute but with lower efficiency due to PMS self-decomposition .
- Coexisting Ions :
- Cl⁻ : Accelerates degradation via Cl•/Cl₂•⁻ radical formation but may form chlorinated byproducts .
- NO₃⁻ : Competes for radicals, reducing degradation rates by 15–20% .
Q. Data Contradictions and Analytical Considerations
- Adsorption vs. Degradation : While SWCNTs show lower adsorption than MWCNTs, their catalytic potential in hybrid systems (e.g., adsorption-photocatalysis) remains unexplored .
- Microbial Pathways : Bacillus spp. produce benzoxazole derivatives, whereas Pseudomonas spp. fully mineralize 4C2NP. These differences highlight the need for strain-specific pathway validation .
Properties
IUPAC Name |
4-chloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIFTLPLKCTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058996 | |
Record name | 4-Chloro-2-nitrophenol | |
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Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-2-nitrophenol | |
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Vapor Pressure |
0.00778 [mmHg] | |
Record name | 4-Chloro-2-nitrophenol | |
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CAS No. |
89-64-5 | |
Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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Record name | Phenol, 4-chloro-2-nitro- | |
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Record name | 4-Chloro-2-nitrophenol | |
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Record name | 4-chloro-2-nitrophenol | |
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Record name | 4-CHLORO-2-NITROPHENOL | |
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